Cas no 2248357-28-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate structure](https://ja.kuujia.com/scimg/cas/2248357-28-8x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate
- EN300-6516547
- 2248357-28-8
-
- インチ: 1S/C15H11N3O5S/c19-11(17-15-16-7-8-24-15)5-6-12(20)23-18-13(21)9-3-1-2-4-10(9)14(18)22/h1-4,7-8H,5-6H2,(H,16,17,19)
- InChIKey: JVEFWVBQJKKDSF-UHFFFAOYSA-N
- SMILES: S1C=CN=C1NC(CCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O
計算された属性
- 精确分子量: 345.04194163g/mol
- 同位素质量: 345.04194163g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 531
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 134Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516547-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate |
2248357-28-8 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
Enamine | EN300-6516547-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate |
2248357-28-8 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
Enamine | EN300-6516547-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate |
2248357-28-8 | 95.0% | 0.05g |
$359.0 | 2025-03-14 | |
Enamine | EN300-6516547-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate |
2248357-28-8 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
Enamine | EN300-6516547-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate |
2248357-28-8 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
Enamine | EN300-6516547-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate |
2248357-28-8 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
Enamine | EN300-6516547-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate |
2248357-28-8 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 | |
Enamine | EN300-6516547-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate |
2248357-28-8 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate (CAS No: 2248357-28-8)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate, identified by its CAS number 2248357-28-8, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines elements from multiple heterocyclic systems, making it a promising candidate for further exploration in therapeutic applications. The presence of both isoindole and thiazole moieties within its framework suggests potential interactions with biological targets that could be exploited for drug development.
Recent studies have highlighted the importance of bioisosterism in drug design, where structural modifications can lead to enhanced pharmacological properties without altering the core mechanism of action. The dioxo and carbamoyl functional groups in this compound contribute to its unique chemical profile, potentially enabling selective binding to biological receptors. This has sparked interest among researchers looking to develop novel treatments for various diseases.
The thiazole ring is particularly noteworthy due to its prevalence in bioactive molecules. It has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer agents. In the context of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate, the integration of this motif with the isoindole scaffold may lead to synergistic effects that enhance drug efficacy. This combination has been observed in other compounds that exhibit improved pharmacokinetic properties and reduced toxicity.
One of the most exciting aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(1,3-thiazol-2-yl)carbamoyl]propanoate suggest that it could interact with specific kinase domains, modulating their activity and potentially inhibiting tumor growth or other pathological processes. Preliminary computational studies have indicated favorable binding affinities for certain kinase targets, warranting further experimental validation.
Another area of interest is the compound's potential as an antimicrobial agent. The combination of the dioxo and carbamoyl groups may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. This has been observed in other thiazole-based compounds that have shown promising results against resistant bacterial strains. The unique structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[ (1,3-thiazol -2 -yl) carbamoyl ] propanoate may offer a novel approach to combating infections caused by multidrug-resistant pathogens.
The synthesis of this compound presents several challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in assembling the various fragments into the desired structure. These methods not only improve yield but also allow for greater control over regioselectivity and stereochemistry.
In terms of biological evaluation, initial assays have shown encouraging results regarding both potency and selectivity. The compound demonstrates significant activity against certain cancer cell lines while maintaining minimal toxicity towards healthy cells. This selectivity is critical for developing safe and effective therapeutics. Further studies are ongoing to optimize dosages and delivery methods to maximize therapeutic benefit while minimizing side effects.
The future prospects for this compound are promising. As research continues, it is expected that additional biological targets will be identified that could be modulated by this molecule. Moreover, structural modifications may lead to derivatives with even higher efficacy or improved pharmacokinetic profiles. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible medical breakthroughs.
In conclusion,1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 3 - [ ( 1 , 3 - thiazol - 2 - yl ) carbamoyl ] propanoate ( CAS No : 2248357 - 28 - 8 ) represents a compelling example of how innovative molecular design can yield compounds with significant therapeutic potential. Its unique structural features and preliminary biological activity make it a valuable asset in the ongoing quest to develop new treatments for various diseases.
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